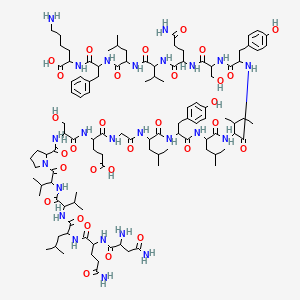
347142-73-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NY-BR-1 p904 A2 acetate is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Industrial Production Methods
While specific industrial production methods for NY-BR-1 p904 A2 acetate are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
NY-BR-1 p904 A2 acetate primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and subsequent modifications.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid is commonly used to remove protecting groups from amino acids during synthesis.
Coupling Reagents: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are used to facilitate the formation of peptide bonds.
Major Products Formed
The major product formed during the synthesis of NY-BR-1 p904 A2 acetate is the peptide itself, which can be further modified or conjugated with other molecules for specific applications .
Wissenschaftliche Forschungsanwendungen
NY-BR-1 p904 A2 acetate has been extensively studied for its role in cancer immunotherapy. It is recognized by T-cell clones specific for the NY-BR-1 antigen, which is expressed in certain breast tumor cells. This makes it a valuable tool for developing targeted cancer therapies and studying immune responses to cancer .
Wirkmechanismus
The mechanism of action of NY-BR-1 p904 A2 acetate involves its recognition by T-cell receptors on immune cells. This interaction triggers an immune response against cells expressing the NY-BR-1 antigen, leading to the targeted destruction of these tumor cells. The molecular targets include the major histocompatibility complex molecules that present the peptide to T-cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NY-ESO-1: Another cancer-testis antigen used in cancer immunotherapy.
MAGE-A3: A melanoma-associated antigen used in similar therapeutic approaches.
Uniqueness
NY-BR-1 p904 A2 acetate is unique due to its specific recognition of the NY-BR-1 antigen, which is predominantly expressed in breast cancer cells. This specificity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds that may target different antigens .
Eigenschaften
CAS-Nummer |
347142-73-8 |
|---|---|
Molekularformel |
C₄₃H₇₈N₁₀O₁₅ |
Molekulargewicht |
975.14 |
Sequenz |
One Letter Code: SLSKILDTV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








